![molecular formula C17H13N7O B2405928 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide CAS No. 1226436-69-6](/img/structure/B2405928.png)
4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide
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Overview
Description
The compound “4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide” is a derivative of pyrazolo[3,4-d][1,2,3]triazine . Pyrazole derivatives are known for their biological activity and have been the basis for the development of various medications .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with various reagents. For instance, heating the compound with thionyl chloride in the absence of dimethyl formamide gives 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .Molecular Structure Analysis
The molecular structure of this compound is derived from the pyrazolo[3,4-d][1,2,3]triazine structure . The compound has a phenyl group attached to the 7-position of the pyrazolo[3,4-d][1,2,3]triazine ring .Chemical Reactions Analysis
The compound reacts with thionyl chloride to produce 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . The reaction occurs under heating and depends on the reaction conditions .Scientific Research Applications
- Researchers have explored the potential of this compound as an antitumor agent. Its structure suggests interactions with cellular targets involved in cancer progression. Investigating its efficacy against specific tumor types and understanding its mechanism of action could lead to novel therapeutic strategies .
- The pyrazolo-triazinyl moiety in this compound may interact with kinases, making it a candidate for kinase inhibition studies. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular processes .
- Pyrazole derivatives, including similar compounds, have been associated with anti-inflammatory effects. Researchers could explore whether this compound exhibits anti-inflammatory activity by assessing its impact on inflammatory markers or pathways .
- Pyrazole-based molecules often display antimicrobial properties. Evaluating the antibacterial, antifungal, or antiviral potential of this compound against specific pathogens could be valuable .
- Researchers can use this compound as a chemical probe to identify its cellular targets. By employing affinity-based approaches or proteomics, they can uncover proteins or pathways affected by its binding .
- The unique structure of this compound provides opportunities for medicinal chemistry. Researchers can modify its substituents to enhance selectivity, solubility, and pharmacokinetic properties, potentially leading to optimized drug candidates .
Antitumor Activity
Kinase Inhibition
Anti-Inflammatory Properties
Antimicrobial Investigations
Chemical Biology and Target Identification
Drug Design and Optimization
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cell types .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger programmed cell death, or apoptosis, particularly in cancer cells .
Result of Action
The most significant result of the compound’s action is its potential anti-cancer effects. By inhibiting CDK2 and disrupting the cell cycle, the compound can induce apoptosis in cancer cells . This makes it a promising candidate for further investigation as a potential cancer treatment .
Future Directions
properties
IUPAC Name |
4-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O/c18-15(25)11-6-8-12(9-7-11)20-16-14-10-19-24(17(14)22-23-21-16)13-4-2-1-3-5-13/h1-10H,(H2,18,25)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIXLDKBBVJDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide |
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